molecular formula C12H9ClN4 B13092009 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine

Cat. No.: B13092009
M. Wt: 244.68 g/mol
InChI Key: OWCXELUJIMAYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, also known by its systematic name 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione , is a heterocyclic compound with the molecular formula C₁₃H₉ClN₄O₂. Let’s break down its features:

    Structure: The compound consists of a pyrazolo[3,4-D]pyridazine core, which contains both a pyrazole and a pyridazine ring fused together.

    Functional Groups: It bears an amino group (NH₂) at position 8, a chlorine atom (Cl) at position 7, and an O-tolyl (methylphenyl) group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:

    Cyclization of 2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione: This precursor can be cyclized under specific conditions to form the target compound.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization for yield, purity, and safety.

Chemical Reactions Analysis

7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify the compound, affecting its reactivity.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are commonly employed.

    Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates and final products are essential.

Scientific Research Applications

This compound finds applications across scientific domains:

Mechanism of Action

The exact mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-7-9-6-14-15-12(13)11(9)16-17/h2-7H,1H3

InChI Key

OWCXELUJIMAYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C3C=NN=C(C3=N2)Cl

Origin of Product

United States

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